molecular formula C12H20N2O2S2 B2682208 N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)methanesulfonamide CAS No. 1235269-56-3

N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)methanesulfonamide

Cat. No.: B2682208
CAS No.: 1235269-56-3
M. Wt: 288.42
InChI Key: UCFIWLNRAQHQEV-UHFFFAOYSA-N
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Description

N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)methanesulfonamide is a complex organic compound that features a piperidine ring substituted with a thiophene moiety and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)methanesulfonamide typically involves multi-step organic reactions. One common approach is to start with the piperidine ring, which can be functionalized through various substitution reactions. The thiophene moiety is then introduced via a nucleophilic substitution reaction, followed by the addition of the methanesulfonamide group through sulfonation reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced piperidine derivatives, and various substituted methanesulfonamide compounds .

Scientific Research Applications

N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

IUPAC Name

N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2S2/c1-18(15,16)13-8-11-2-5-14(6-3-11)9-12-4-7-17-10-12/h4,7,10-11,13H,2-3,5-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCFIWLNRAQHQEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1CCN(CC1)CC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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